

Application Notes & Protocols: Quantification of Propoxyphenyl Aildenafil

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Compound of Interest

Compound Name: *Propoxyphenyl aildenafil*

Cat. No.: *B588146*

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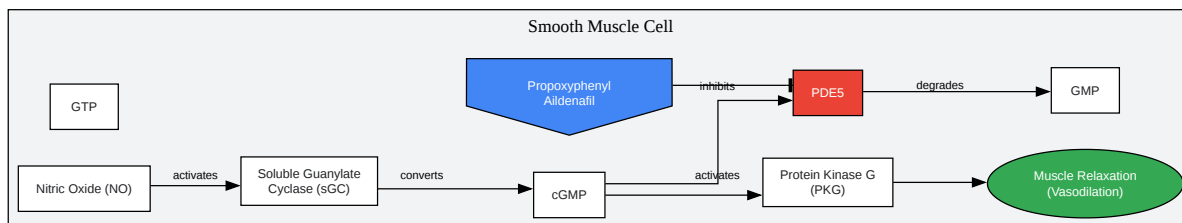
For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a synthetic compound identified as an analogue of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor.^{[1][2]} Like sildenafil, it is believed to enhance sexual function and has been illicitly included in dietary supplements and energy drinks.^{[3][4]} The clandestine nature of its use necessitates robust analytical methods for its detection and quantification to ensure consumer safety and regulatory compliance. These application notes provide detailed protocols for the quantification of **propoxyphenyl aildenafil** in various samples, based on current scientific literature.

As a sildenafil analogue, **propoxyphenyl aildenafil** is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The signaling pathway, therefore, mirrors that of sildenafil and other PDE5 inhibitors.

Signaling Pathway of PDE5 Inhibitors



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Caption: Mechanism of action of **Propoxyphenyl Aildenafil** as a PDE5 inhibitor.

Analytical Standards

The availability of a certified reference standard is crucial for accurate quantification. A reference standard for **propoxyphenyl aildenafil** is commercially available from suppliers such as LGC Standards and MedchemExpress.^{[1][5]} When procuring a standard, ensure it comes with a certificate of analysis detailing its purity and identity.

Quantitative Data Summary

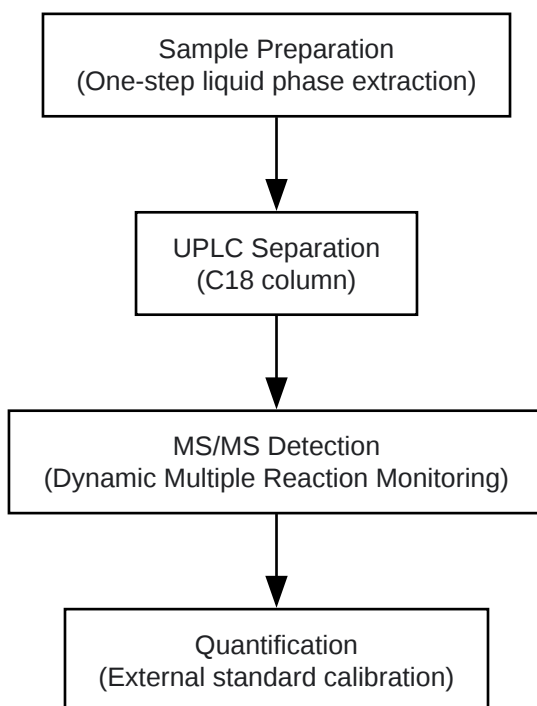
The following table summarizes the quantitative data for the analysis of **propoxyphenyl aildenafil** found in the literature. It is important to note that most studies have focused on qualitative identification rather than quantification.

Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Linearity Range	Recovery (%)	Reference
UPLC-MS/MS	Dietary Supplements	25 - 85 ng/g or ng/mL	Not Specified	Not Specified	Not Specified	[6]
UHPLC-Q-Exactive	Herbal Dietary Supplements	0.4 mg/kg	1.2 mg/kg	Not Specified	80 - 110	[7]

Experimental Protocols

Protocol 1: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is suitable for the rapid screening and quantification of **propoxyphenyl aildenafil** in complex matrices like dietary supplements.



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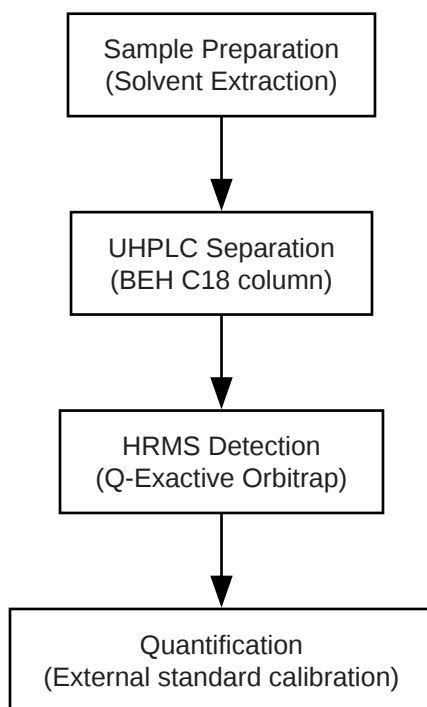
Caption: Workflow for UPLC-MS/MS quantification.

- UPLC system coupled with a tandem mass spectrometer (e.g., Agilent 1290 UPLC with a triple quadrupole MS)[6]
- C18 analytical column (e.g., Agilent Eclipse Plus C18, 3.0 × 150 mm, 1.8 μm)[6]
- **Propoxyphenyl aildenafil** reference standard
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water
- Mobile Phase A: 0.1% Formic acid in deionized water[6]
- Mobile Phase B: Methanol[6]
- Gradient: Optimized for separation, for example, starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a re-equilibration step.[6]
- Flow Rate: 400 μL/min[6]
- Injection Volume: 5 μL[6]
- Column Temperature: 35 °C[6]
- Ionization Mode: Electrospray Ionization (ESI), positive mode[6]
- Detection Mode: Dynamic Multiple Reaction Monitoring (dMRM)[6]
- Precursor and Product Ions: The specific m/z transitions for **propoxyphenyl aildenafil** need to be determined by infusing a standard solution. Based on literature, the protonated molecule [M+H]⁺ is observed at m/z 503.2447.[7] Characteristic product ions for sildenafil analogues often include m/z 283.[7]

- Homogenize the sample (e.g., dietary supplement).
- Perform a one-step liquid phase extraction using an appropriate organic solvent (e.g., methanol or acetonitrile).
- Vortex and sonicate the sample to ensure complete extraction.
- Centrifuge the sample to pellet any solid material.
- Filter the supernatant through a 0.2 µm syringe filter before injection.[8]
- Prepare a series of calibration standards of **propoxyphenyl aildenafil** in a blank matrix extract.
- Construct a calibration curve by plotting the peak area against the concentration.
- Quantify the amount of **propoxyphenyl aildenafil** in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UHPLC-HRMS)

This method is highly specific and provides accurate mass measurements, confirming the identity of the analyte while quantifying it.



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Caption: Workflow for UHPLC-HRMS quantification.

- UHPLC system (e.g., Thermo Scientific UltiMate 3000) coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Q-Exactive)[7]
- C18 analytical column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 μm)[7]
- **Propoxyphenyl aildenafil** reference standard
- Ammonium formate
- Formic acid
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water[7]

- Mobile Phase B: 10 mM ammonium formate and 0.1% formic acid in acetonitrile:methanol (1:1, v/v)[7]
- Gradient: 0–5 min, 2% B; 5–15 min, 2–40% B; 15–22 min, 40–95% B; 25–26 min, 95–2% B; 26–29 min, 2% B[7]
- Flow Rate: 0.3 mL/min[7]
- Injection Volume: 10 μ L[7]
- Column Temperature: 40°C[7]
- Ionization Mode: ESI, positive mode
- Full Scan and Fragmentation: Acquire full scan data for identification and use fragmentation scans (e.g., HCD or CID) to confirm the structure.[3]
- Accurate Mass Measurement: The mass error of all product ions should be less than 5.0 ppm.[3]
- Accurately weigh a homogenized portion of the sample.
- Add a suitable extraction solvent (e.g., methanol or acetonitrile).
- Sonicate for 30 minutes.[8]
- Centrifuge or filter the extract.
- If necessary, dilute the extract with the initial mobile phase composition.
- Use an external standard calibration curve prepared in a blank matrix.
- The concentration of **propoxyphenyl aildenafil** is determined from the calibration curve based on the accurate mass peak area.

Conclusion

The quantification of **propoxyphenyl aildenafil** in various matrices can be effectively achieved using advanced chromatographic techniques coupled with mass spectrometry. The protocols outlined provide a robust framework for researchers and analytical scientists. Adherence to good laboratory practices, including the use of certified reference standards and proper method validation, is essential for obtaining accurate and reliable results.

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